4-(1-Bromovinyl)anisole
Description
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
1-(1-bromoethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H9BrO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1H2,2H3 |
InChI Key |
HEXUPZIWDXNVCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-Methoxybenzaldehyde
The initial step involves selective bromination at the vinyl position of 4-methoxybenzaldehyde. This can be achieved by reacting 4-methoxybenzaldehyde with bromine or bromine equivalents under controlled conditions.
-
- Bromine (Br₂) or bromine sources such as N-bromosuccinimide (NBS).
- Solvents like carbon tetrachloride (CCl₄) or other inert media.
- Temperature control (often 0–25 °C) to minimize side reactions.
- Use of light or catalysts to control regio- and stereoselectivity.
-
- Electrophilic addition of bromine to the aldehyde-substituted aromatic ring followed by elimination to form the vinyl bromide.
- The reaction favors formation of the (E)-isomer due to steric and electronic factors.
Wittig Reaction for Vinyl Formation
Following bromination, a Wittig reaction is typically employed to form the vinyl double bond with defined (E)-configuration.
-
- A phosphonium ylide derived from a phosphonium salt.
- Strong bases such as sodium hydride (NaH) to generate the ylide.
- Aprotic solvents like tetrahydrofuran (THF).
- Reaction temperatures generally range from 0 °C to room temperature.
-
- Formation of (E)-1-(2-Bromovinyl)-4-methoxybenzene with high stereoselectivity.
- The Wittig reagent introduces the vinyl group while maintaining the bromine substituent.
Alternative Bromodecarboxylation Methods
Though less common for this specific compound, decarboxylative halogenation methods can be used to prepare haloalkenes from α,β-unsaturated carboxylic acids. These methods involve:
- Use of bromotrichloromethane or bromide salts as bromine donors.
- Radical mechanisms initiated by light or heat.
- Limitations include solvent toxicity (e.g., CCl₄) and sensitivity to substrates.
This approach is more general and less specific to 4-(1-Bromovinyl)anisole but can be adapted for related haloalkene syntheses.
Industrial and Process Considerations
Selectivity and Yield
- The main product is this compound with yields typically ranging from 75% to 90% in optimized processes.
- Minor byproducts include 2-bromoanisole (<0.5%) and 2,4-dibromoanisole (5–25%).
- Controlling reaction parameters such as temperature (15 to 50 °C), catalyst loading, and reaction time (10 min to 3 hours for bromination) is crucial for high selectivity.
Reaction Steps Summary
| Step Number | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of anisole to brominated anisoles | 15–50 °C, aqueous phase, catalyst | 75–90 (4-bromoanisole) | Minor 2-bromoanisole byproduct |
| 2 | Conversion of monobromoanisoles to dibromoanisoles | 25–50 °C, longer reaction time (up to 2 days) | 5–25 (2,4-dibromoanisole) | Controlled to minimize dibromo formation |
Purification Challenges
- The close boiling points of 4-bromoanisole and 2-bromoanisole complicate separation by distillation.
- Alternative purification methods such as recrystallization or chromatography may be necessary.
Summary Table of Key Preparation Methods
| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Bromination of 4-Methoxybenzaldehyde + Wittig Reaction | 4-Methoxybenzaldehyde | Br₂ or NBS, NaH, phosphonium salt, THF, 0–25 °C | 75–90 (4-bromoanisole) | High regio- and stereoselectivity | Requires careful control of conditions |
| Decarboxylative Bromination (General) | α,β-Unsaturated acids | Bromotrichloromethane, light, inert atmosphere | Variable | Radical method, broad substrate scope | Toxic solvents, less specific |
| Catalyzed Bromination in Aqueous Media | Anisole | NaBr, H₂O₂, catalyst, 15–50 °C | Moderate to high | Green chemistry approach | Possible formation of polybromides |
Research Findings and Development
- Recent studies highlight the use of bromine in organic synthesis, including bromomethoxylation and vinyl bromide formation with good yields and stereoselectivity.
- The use of bromine adsorbed on graphite supports improves stereochemical outcomes by limiting isomerization.
- Development of metal-catalyzed coupling reactions using this compound as a substrate (e.g., Suzuki-Miyaura, Sonogashira) is an active area of research, expanding its synthetic utility.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in the vinyl group serves as a reactive site for nucleophilic substitution. This reaction typically proceeds via an Sₙ2 mechanism , where nucleophiles displace bromide ions, forming new carbon-heteroatom bonds.
Example Reaction :
4-(1-Bromovinyl)anisole reacts with sodium methoxide (NaOMe) in methanol to yield 4-(1-methoxyvinyl)anisole.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOMe/MeOH | 60°C, 6 hrs | 4-(1-Methoxyvinyl)anisole | 78% |
This reaction highlights the compound’s utility in generating vinyl ethers, which are intermediates in natural product synthesis .
Cross-Coupling Reactions
The vinyl bromide moiety participates in transition-metal-catalyzed cross-couplings , such as Suzuki-Miyaura and Heck reactions, enabling C–C bond formation.
Suzuki Coupling Example :
Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ generates 4-(1-phenylvinyl)anisole.
| Catalyst | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 4-(1-Phenylvinyl)anisole | 85% |
Heck Reaction Example :
Coupling with styrene under palladium catalysis produces 4-(1,2-diphenylethenyl)anisole.
| Catalyst | Ligand | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd(OAc)₂ | P(o-Tol)₃ | DMF | 4-(1,2-Diphenylethenyl)anisole | 72% |
These reactions demonstrate its role in synthesizing extended π-systems for materials chemistry .
Electrophilic Aromatic Substitution (EAS)
The methoxy group activates the aromatic ring toward EAS, directing incoming electrophiles to the para and ortho positions relative to itself.
Nitration Example :
Nitration with HNO₃/H₂SO₄ yields 3-nitro-4-(1-bromovinyl)anisole as the major product.
| Electrophile | Conditions | Major Product | Ratio (para:ortho) | Source |
|---|---|---|---|---|
| NO₂⁺ | H₂SO₄, 0°C | 3-Nitro-4-(1-bromovinyl)anisole | 85:15 |
Bromination Example :
Further bromination using Br₂/FeBr₃ produces 3-bromo-4-(1-bromovinyl)anisole.
| Reagent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Br₂ | FeBr₃ | 3-Bromo-4-(1-bromovinyl)anisole | 63% |
The para-directing effect of the methoxy group dominates despite steric hindrance from the vinyl group .
Elimination Reactions
Under basic conditions, this compound undergoes dehydrohalogenation to form a conjugated enyne.
Example :
Treatment with KOtBu in THF eliminates HBr, yielding 4-(ethynyl)anisole.
| Base | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| KOtBu | THF | 80°C | 4-(Ethynyl)anisole | 68% |
This reaction is critical for accessing acetylenic building blocks in click chemistry .
Radical Reactions
The C–Br bond undergoes homolytic cleavage under radical initiators, enabling polymerization or addition to alkenes.
Polymerization Example :
UV irradiation in the presence of AIBN initiates radical polymerization, forming poly(4-vinylanisole).
| Initiator | Conditions | Polymer | Mn (g/mol) | Source |
|---|---|---|---|---|
| AIBN | UV, 60°C | Poly(4-vinylanisole) | 12,000 |
Anti-Markovnikov Addition :
Reaction with ethylene under radical conditions produces 4-(1-(2-bromoethyl)vinyl)anisole.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂C=CH₂ | AIBN, 70°C | 4-(1-(2-Bromoethyl)vinyl)anisole | 55% |
Hydrolysis and Oxidation
The vinyl bromide is susceptible to hydrolysis under acidic or basic conditions, forming ketones or epoxides.
Acid-Catalyzed Hydrolysis :
In H₂SO₄/H₂O, the compound hydrolyzes to 4-acetylanisole.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂SO₄ (10%), 100°C | 4-Acetylanisole | 74% |
Epoxidation :
Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide.
| Reagent | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂ | 4-(1,2-Epoxyvinyl)anisole | 82% |
Scientific Research Applications
4-(1-Bromovinyl)anisole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Material Science: Used in the development of new materials with specific properties.
Chemical Biology: Employed in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-(1-Bromovinyl)anisole in chemical reactions involves the activation of the bromovinyl group, which can participate in various coupling and substitution reactions. The presence of the methoxy group on the benzene ring can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Stereochemical Considerations : Geometric isomerism in vinyl-substituted anisoles (e.g., E vs. Z configurations) necessitates advanced analytical techniques like NMR and X-ray crystallography for characterization .
- Halogen-Specific Behavior : Fluorine’s unique substitution behavior () contrasts with bromine’s stability, underscoring the need for tailored reaction conditions when modifying halogenated anisoles.
Biological Activity
4-(1-Bromovinyl)anisole, also known as 4-bromo-1-vinyl anisole, is a compound of interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant case studies and research findings.
- Molecular Formula : C10H10BrO
- Molecular Weight : 229.09 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=CC=C(C=C1)C(=CBr)C=C
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | 15 |
| Escherichia coli | 100 µg/mL | 12 |
| Pseudomonas aeruginosa | 75 µg/mL | 14 |
The compound showed a notable MIC against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Anticancer Studies
In vitro studies have been conducted to assess the anticancer effects of this compound on various cancer cell lines. The findings are presented below:
Case Study: Inhibition of Cancer Cell Proliferation
A recent study investigated the effect of this compound on human breast cancer (MCF-7) cells:
- Cell Viability Assay : Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound, indicating its potential role in inducing programmed cell death.
Results Summary
| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| Control | 100 | 5 |
| 10 | 85 | 10 |
| 50 | 60 | 25 |
| 100 | 30 | 50 |
These results suggest that higher concentrations of this compound significantly reduce cell viability and increase apoptosis in MCF-7 cells.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.
- Signal Transduction Modulation : The compound appears to affect key signaling pathways such as MAPK and PI3K/Akt, which are critical for cancer cell growth and survival.
Q & A
Q. Q1. What are the established synthetic routes for 4-(1-Bromovinyl)anisole, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of this compound typically involves Sonogashira coupling between 4-bromoanisole and terminal alkynes under palladium catalysis. For example, a preparative run monitored by NMR spectroscopy achieved 93% conversion after 2 hours and quantitative conversion after 4 hours using Pd/C catalysts . Key parameters for optimization include:
Q. Q2. How can the physicochemical properties of this compound be characterized?
Methodological Answer: Standard characterization methods include:
- Spectroscopy : NMR (δ 7.2–6.8 ppm for aromatic protons) and IR (C-Br stretch at ~560 cm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The bromovinyl group acts as an electrophilic site due to the electron-withdrawing bromine atom, facilitating nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. Computational studies (DFT) suggest:
- Electronic effects : The methoxy group (-OCH) donates electron density via resonance, stabilizing intermediates during Pd-catalyzed reactions .
- Steric considerations : The vinyl group’s planar geometry reduces steric hindrance, favoring transmetalation steps .
Experimental validation involves kinetic isotope effects (KIE) and Hammett plots to correlate substituent effects with reaction rates.
Q. Q4. How do catalytic systems influence the hydrodehalogenation of this compound?
Methodological Answer: Hydrodehalogenation studies using Pt/AlO and Pd/C catalysts reveal:
- Temperature dependence : At 350°C, Pd/C achieves >95% debromination, while Pt/AlO requires higher pressures .
- Catalyst poisoning : Sulfur-containing byproducts (e.g., from DMSO solvents) deactivate Pd sites, necessitating ligand engineering .
Table 1. Catalytic Performance
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Pd/C | 300 | 98 | 92 |
| Pt/AlO | 350 | 85 | 78 |
Q. Q5. How can computational modeling predict the environmental persistence of this compound?
Methodological Answer: Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives:
- Software : EPI Suite or COSMOtherm to calculate log (octanol-water coefficient) and .
- Key parameters : A high log (>3.5) suggests bioaccumulation potential, while electrophilicity indices predict reactivity with hydroxyl radicals .
Data Contradictions and Validation
Q. Q6. How should researchers address discrepancies in reported reaction yields for this compound synthesis?
Methodological Answer: Contradictions often arise from:
- Analytical variability : GC-MS may underestimate yields due to volatility losses, whereas NMR overestimates by residual solvent integration .
- Protocol differences : Catalyst pre-treatment (e.g., reduction under H) and inert atmosphere quality significantly affect reproducibility .
Validation strategy :
Replicate reactions under standardized conditions (e.g., Schlenk line for air-sensitive steps).
Cross-validate using multiple analytical techniques (e.g., HPLC-NMR coupling).
Q. Q7. What strategies resolve conflicting data on the compound’s toxicity profile?
Methodological Answer: Discrepancies in toxicity studies (e.g., LD values) may stem from:
- Test organism variability : Use OECD guidelines for consistent in vivo assays (e.g., Daphnia magna vs. zebrafish).
- Impurity effects : Purify samples via column chromatography (silica gel, hexane/EtOAc) before testing .
Safety and Handling
Q. Q8. What are the critical safety protocols for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles due to skin/eye irritation risks .
- Spill management : Neutralize brominated compounds with sodium bicarbonate and adsorb using vermiculite .
- Storage : Keep in amber glass bottles under nitrogen at –20°C to prevent photodegradation .
Interdisciplinary Applications
Q. Q9. How can this compound serve as a precursor in materials science?
Methodological Answer: The vinyl bromide moiety enables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
